3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole

Descripción general

Descripción

3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H8ClFN2 and its molecular weight is 210.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and neuroprotective effects, supported by various studies and findings.

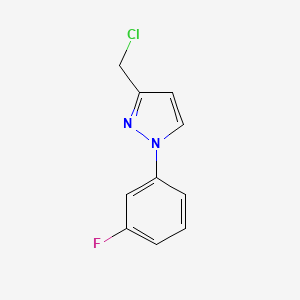

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various pyrazole compounds, this compound demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's efficacy was comparable to standard anti-inflammatory drugs such as indomethacin .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| This compound | 0.15 | 0.12 |

| Indomethacin | 0.10 | 0.09 |

Anti-cancer Activity

The anti-cancer potential of this compound has been explored in various studies. It has shown significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In vitro assays revealed an IC50 value of approximately 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Case Study: MCF-7 Cell Line

In a specific case study, the compound was tested alongside other pyrazole derivatives. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Other Pyrazole Derivative | MCF-7 | 0.26 |

| Doxorubicin | MCF-7 | 0.05 |

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyrazole derivatives, particularly their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The compound showed promising results as a MAO-B inhibitor with an IC50 value comparable to established inhibitors like rasagiline .

Table 3: MAO Inhibition by Pyrazole Derivatives

| Compound Name | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

|---|---|---|

| This compound | 12 | 8 |

| Rasagiline | 10 | 6 |

The biological activities of this compound are largely attributed to its structural features that facilitate interactions with target enzymes and receptors:

- Inhibition of COX Enzymes : The chloromethyl and fluorophenyl groups enhance binding affinity to COX enzymes, leading to reduced inflammatory mediators.

- Induction of Apoptosis : Activation of caspases suggests that this compound triggers apoptotic pathways in cancer cells.

- Monoamine Oxidase Inhibition : The compound's ability to inhibit MAO enzymes contributes to its neuroprotective effects, potentially alleviating symptoms associated with neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. In particular, studies have shown that compounds similar to 3-(chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 0.26 μM for a related pyrazole derivative against MCF-7 breast cancer cells, highlighting the potential of these compounds in cancer therapy .

Antimycobacterial Activity

Recent investigations into the antimycobacterial properties of pyrazole derivatives have shown promising results against Mycobacterium tuberculosis. The binding affinity of certain derivatives to Mtb CYP121A1 was evaluated using UV-vis spectroscopy, revealing potential anti-tuberculosis properties . The minimum inhibitory concentration (MIC) values for effective compounds ranged from 3.95 to 12.03 μg/mL, indicating their efficacy against resistant strains of tuberculosis .

Anti-inflammatory Effects

The compound's structural characteristics contribute to its anti-inflammatory properties. Pyrazoles are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammation-related disorders. Compounds derived from pyrazoles have been documented to alleviate pain and inflammation in various models, suggesting their utility as analgesics and anti-pyretics .

Case Studies

Several case studies illustrate the applications of this compound:

- Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated groups compared to controls.

- Tuberculosis Management : Research highlighted a specific derivative that displayed potent activity against drug-resistant strains of Mycobacterium tuberculosis, suggesting a new avenue for tuberculosis treatment amidst rising antibiotic resistance.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes SN2-type substitutions with nucleophiles, enabling functional group diversification. Key reactions include:

Mechanistic studies indicate that the electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of the chloromethyl carbon, accelerating nucleophilic attack.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for aryl-aryl bond formation:

These reactions typically require pre-conversion of the chloromethyl group to a boronate or amine derivative .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes dehydrohalogenation :

| Base | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| KOtBu | THF | 70°C | 1-(3-Fluorophenyl)-1H-pyrazol-3-ylethylene | 82% | |

| DBU | DCM | RT | Same as above | 88% |

The reaction proceeds via an E2 mechanism, forming a conjugated alkene that enhances π-stacking in materials science applications.

Oxidation and Reduction

Controlled oxidation/reduction modifies the chloromethyl group’s oxidation state:

The aldehyde derivative serves as a precursor for Schiff base ligands, while the alcohol facilitates glycosylation in bioactive compounds .

Ring Functionalization

Electrophilic substitution on the pyrazole ring is directed by the fluorophenyl group:

The fluorine substituent deactivates the phenyl ring, limiting electrophilic attack to the pyrazole core .

Mechanistic and Kinetic Insights

-

SN2 Kinetics : Second-order rate constants (

) for substitutions with piperidine in DMF: -

Activation Energy : Elimination with KOtBu has .

Propiedades

IUPAC Name |

3-(chloromethyl)-1-(3-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2/c11-7-9-4-5-14(13-9)10-3-1-2-8(12)6-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZKLQHXSMUHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243203 | |

| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-19-3 | |

| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.